Methyl 3-chloro-2-hydroxypropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMVZYRXABHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Position Within Halogenated Propanoate Esters and Aliphatic Chloroalcohols
Methyl 3-chloro-2-hydroxypropanoate, with the chemical formula C4H7ClO3, holds a distinct position at the intersection of two important classes of organic compounds: halogenated propanoate esters and aliphatic chloroalcohols. nih.gov Its structure features a three-carbon propanoate backbone, with a methyl ester at one end. A chlorine atom is attached to the third carbon (C3), and a hydroxyl group is present on the second carbon (C2), making it a chlorohydrin. This unique combination of functional groups—an ester, a hydroxyl group, and a chlorine atom—defines its chemical reactivity and utility. nih.govnih.gov
The presence of the chlorine atom categorizes it as a halogenated compound, while the hydroxyl group and the aliphatic carbon chain place it within the family of chloroalcohols. The ester group further refines its classification as a propanoate ester. This multifunctional nature is key to its role in chemical synthesis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H7ClO3 nih.gov |
| Molecular Weight | 138.55 g/mol nih.gov |
| Boiling Point | 105-108 °C at 20 mmHg sigmaaldrich.com |
| Density | 1.319 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.4536 sigmaaldrich.com |
This table is interactive. Users can sort and filter the data.
Fundamental Significance As a Versatile Synthetic Intermediate
The primary significance of methyl 3-chloro-2-hydroxypropanoate in contemporary chemical research lies in its versatility as a synthetic intermediate. The distinct reactivity of its different functional groups allows it to be a precursor in the synthesis of a wide array of more complex molecules.
A notable application is its potential role in the synthesis of epichlorohydrin (B41342), a key commodity chemical. wikipedia.org Epichlorohydrin is a crucial precursor for the production of epoxy resins, plastics, and synthetic glycerol (B35011). wikipedia.org The transformation of this compound to epichlorohydrin would likely involve an intramolecular reaction where the hydroxyl group, after deprotonation by a base, acts as a nucleophile to displace the chlorine atom, forming the characteristic epoxide ring of epichlorohydrin. This type of cyclization reaction is a common strategy in organic synthesis. youtube.com
Furthermore, the stereochemistry of this compound is of considerable interest. The carbon atom bearing the hydroxyl group (C2) is a chiral center, meaning the compound can exist as two different enantiomers. This chirality is significant because it can be transferred to the target molecules during synthesis, which is particularly important in the pharmaceutical and agrochemical industries where the biological activity of a molecule can be highly dependent on its stereochemistry.
Evolution of Academic Research Trends Pertaining to the Compound
Direct Synthesis of this compound
The synthesis of this compound can be approached through various strategies that control the placement of the chloro and hydroxyl groups on the propanoate backbone.
Chemo- and Regioselective Preparations
Chemo- and regioselective syntheses are crucial for producing the desired constitutional isomer. One effective method involves the regioselective ring-opening of an epoxide precursor, methyl 2,3-epoxypropanoate (also known as methyl glycidate). The treatment of methyl glycidate with a hydrochlorinating agent, such as hydrogen chloride (HCl), leads to the formation of the chlorohydrin. In this reaction, the chloride ion preferentially attacks the less substituted carbon of the epoxide ring (C3), resulting in the desired product, this compound. This approach is advantageous due to the high regioselectivity dictated by the epoxide ring-opening mechanism under acidic conditions.
Another potential pathway begins with the hydrochlorination of acrylic acid. This reaction can yield 3-chloropropionic acid, which can subsequently be esterified with methanol (B129727) under acidic conditions to produce methyl 3-chloropropionate. google.com A subsequent selective hydroxylation at the C2 position would be required to complete the synthesis.
A summary of the epoxide ring-opening approach is presented below.
Table 1: Regioselective Synthesis via Epoxide Ring-Opening| Precursor | Reagent | Key Transformation | Product |
|---|
Enantioselective Synthesis Strategies
The C2 carbon of this compound is a stereocenter, making enantioselective synthesis a key area of research. Enzymatic and organocatalytic methods are prominent in achieving high enantiopurity.
One highly effective strategy is the asymmetric reduction of the corresponding ketoester, methyl 3-chloro-2-oxopropanoate. Biotechnological approaches, such as using recombinant E. coli strains, have been successfully employed for similar substrates. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been achieved with high enantiomeric excess (99% ee) and excellent yield (90.5%). nih.gov This biotransformation utilizes an NADPH-dependent reductase enzyme for the reduction and a second enzyme system for cofactor regeneration, showcasing a powerful green chemistry approach. nih.gov
Organocatalysis also offers a robust route. The enantioselective α-chlorination of carbonyl compounds has been developed using chiral catalysts. While not demonstrated directly on the propanoate system, methods for the enantioselective α-chlorination of α-tertiary silyl (B83357) enolates using N-chlorosuccinimide (NCS) promoted by a chiral squaramide catalyst provide a framework for creating α-chloro stereocenters with high enantioselectivity.
Synthesis from Methyl 3-chloro-2-oxopropanoate Precursors
The most direct route to this compound is through the reduction of its corresponding α-ketoester, methyl 3-chloro-2-oxopropanoate. researchgate.net This transformation focuses on the selective reduction of the ketone functionality without affecting the ester or the chloro substituent.
Chemical reducing agents are well-suited for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. harvard.eduyoutube.com Crucially, under standard conditions (e.g., in methanol at 0 °C), NaBH₄ does not typically reduce less reactive carbonyl groups such as esters or carboxylic acids. harvard.eduyoutube.com This chemoselectivity allows for the clean conversion of methyl 3-chloro-2-oxopropanoate to the desired product. The reaction is typically high-yielding and proceeds under mild conditions.
As mentioned previously, enzymatic reductions offer an alternative that can provide high levels of enantioselectivity, directly yielding a single enantiomer of the target molecule. nih.gov
Table 2: Reduction of Methyl 3-chloro-2-oxopropanoate
| Reagent/Catalyst | Solvent | Key Advantage | Product Stereochemistry |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | High chemoselectivity, mild conditions | Racemic |
| Recombinant E. coli (by analogy) | Aqueous Buffer | High enantioselectivity (>99% ee) | Enantiopure (e.g., R or S) |
Derivatization and Functionalization Reactions of the Propanoate Scaffold
The presence of both a hydroxyl group and a chloro substituent allows for a wide range of subsequent chemical transformations, making this compound a versatile synthetic intermediate.
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group at the C2 position can undergo typical alcohol reactions, such as acylation and intramolecular cyclization.
Acylation: The hydroxyl group can be readily acylated to form a variety of esters using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction protects the hydroxyl group or introduces new functional moieties into the molecule.
Intramolecular Cyclization: A key reaction of chlorohydrins is their conversion to epoxides under basic conditions. Treatment of this compound with a base (e.g., sodium hydroxide (B78521) or sodium methoxide) results in the deprotonation of the hydroxyl group. The resulting alkoxide then acts as an intramolecular nucleophile, displacing the chloride ion at C3 via an intramolecular Sₙ2 reaction. This process yields methyl 2,3-epoxypropanoate (methyl glycidate), a valuable synthetic intermediate in its own right. orgsyn.org
Reactions at the Chloro Substituent
The primary chloride at the C3 position is susceptible to nucleophilic substitution, providing a handle for introducing a wide array of functional groups. These reactions typically proceed via an Sₙ2 mechanism.
A representative example is the reaction with sodium azide (B81097) (NaN₃). In a suitable solvent like aqueous ethanol, the azide ion acts as a potent nucleophile, displacing the chloride ion to form methyl 3-azido-2-hydroxypropanoate. chegg.com This reaction introduces a nitrogen-containing functional group, which can be further transformed, for example, by reduction to an amine. The Sₙ2 nature of this substitution on a similar substrate has been shown to proceed with inversion of configuration if the carbon were chiral. chegg.com Other nucleophiles, such as cyanide, thiols, and amines, can also be employed to displace the chloro substituent, highlighting the synthetic utility of this compound as a C3-electrophile.
Ester Moiety Modifications
Transesterification: The methyl ester of 3-chloro-2-hydroxypropanoate can be converted to other esters through transesterification. This reaction typically involves reacting the methyl ester with a different alcohol in the presence of a catalyst. The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, the transesterification of related β-keto esters has been successfully achieved using a variety of catalysts, including traditional homogeneous catalysts like sulfuric acid and heterogeneous catalysts such as modified zirconia. researchgate.net While specific studies on the transesterification of this compound are not abundant in the reviewed literature, the general principles of transesterification are applicable. For example, the reaction with benzyl (B1604629) alcohol would be expected to yield benzyl 3-chloro-2-hydroxypropanoate. The equilibrium nature of the reaction often requires the removal of methanol to drive the reaction to completion. researchgate.net
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-2-hydroxypropanoic acid, under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is typically carried out using a strong base like sodium hydroxide and is an irreversible process due to the formation of the carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction and requires an excess of water to shift the equilibrium towards the products. libretexts.org
Amidation: The conversion of this compound to the corresponding amide can be achieved by reaction with an amine. This transformation is of significant interest as it leads to the formation of a C-N bond, a key linkage in many biologically active molecules. Direct amidation of esters can be challenging and often requires catalysts. Lewis acids, such as iron(III) chloride, have been shown to be effective catalysts for the direct amidation of esters with various amines, including aniline. researchgate.net The reaction proceeds via activation of the ester carbonyl by the Lewis acid, making it more susceptible to nucleophilic attack by the amine.
Interactive Data Table: Examples of Ester Moiety Modifications
| Transformation | Reagent | Product | Catalyst Example |
| Transesterification | Benzyl alcohol | Benzyl 3-chloro-2-hydroxypropanoate | Sulfuric Acid or Modified Zirconia researchgate.net |
| Hydrolysis | Water | 3-chloro-2-hydroxypropanoic acid | Acid (e.g., HCl) or Base (e.g., NaOH) libretexts.org |
| Amidation | Aniline | N-phenyl-3-chloro-2-hydroxypropanamide | Iron(III) Chloride researchgate.net |
Mechanistic Elucidation of Synthetic Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product selectivity. The primary synthetic route involves the ring-opening of an epoxide, specifically epichlorohydrin (B41342), with methanol.
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic data provide quantitative insights into reaction rates, equilibria, and the influence of various parameters. For the synthesis of this compound, a key reaction is the esterification of 3-chloro-2-hydroxypropanoic acid with methanol or the direct ring-opening of epichlorohydrin with methanol.
A study on the Lewis acid-catalyzed ring-opening of epichlorohydrin with methanol using a Sn-Beta zeolite catalyst determined the activation energy for this reaction to be 53 ± 7 kJ mol⁻¹. researchgate.netosti.gov This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.
In a related study on the formation of 3-chloropropanediol esters, the energy barriers for the formation of dipalmitin, diolein, and dilinolein were calculated to be 74.261, 66.017, and 59.856 kJ/mol, respectively, indicating that the formation is an endothermic process favored at higher temperatures. nih.gov
Data Table: Kinetic and Thermodynamic Parameters
| Reaction | Parameter | Value | Catalyst |
| Ring-opening of epichlorohydrin with methanol | Activation Energy (Ea) | 53 ± 7 kJ mol⁻¹ | Sn-Beta zeolite researchgate.netosti.gov |
| Formation of 3-MCPD dipalmitin | Energy Barrier | 74.261 kJ/mol | - nih.gov |
| Formation of 3-MCPD diolein | Energy Barrier | 66.017 kJ/mol | - nih.gov |
| Formation of 3-MCPD dilinolein | Energy Barrier | 59.856 kJ/mol | - nih.gov |
Reaction Mechanism Postulation and Validation
The most plausible mechanism for the synthesis of this compound is the acid-catalyzed ring-opening of epichlorohydrin with methanol. This reaction can proceed through different pathways, leading to two possible regioisomers: this compound (attack at the C2 carbon) and Methyl 2-chloro-3-hydroxypropanoate (attack at the C3 carbon).
Postulated Mechanism:
Activation of the Epoxide: In the presence of an acid catalyst (Lewis or Brønsted acid), the epoxide oxygen is protonated or coordinates with the Lewis acid, making the epoxide ring more susceptible to nucleophilic attack.
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks one of the electrophilic carbons of the activated epoxide ring. The attack can occur at either the substituted (C2) or unsubstituted (C3) carbon.
Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming a chlorohydrin ether intermediate.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.
The regioselectivity of the ring-opening is a critical aspect. For epichlorohydrin, computational studies using Density Functional Theory (DFT) have shown that the reaction pathway is consistent with a concerted mechanism involving the activation of the epoxide by an adsorbed alcohol molecule on the catalyst surface, followed by nucleophilic attack by a second alcohol molecule. researchgate.netosti.gov Isotope labeling studies, for instance using deuterated starting materials, can be employed to validate the proposed mechanism by tracking the position of the labels in the final product. youtube.com
Studies on the formation of 3-chloropropanediol esters have identified three potential pathways: a direct nucleophilic substitution, an indirect nucleophilic substitution, and a mechanism involving a glycidyl (B131873) ester intermediate. nih.gov The direct ester-based nucleophilic substitution was found to be the most likely pathway. nih.gov
Catalytic System Influence on Reaction Outcomes
The choice of catalyst has a profound impact on the efficiency and selectivity of the synthesis of this compound. Both homogeneous and heterogeneous catalysts can be employed, each with its own advantages and disadvantages. researchgate.netresearchgate.netrsc.org
Homogeneous Catalysts: These catalysts, such as mineral acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃), are soluble in the reaction medium. They are often highly active but can be difficult to separate from the product mixture, leading to potential contamination and challenges in catalyst recycling. iitm.ac.in
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, facilitating easy separation and reuse. researchgate.netresearchgate.net For the ring-opening of epichlorohydrin, various heterogeneous Lewis acid catalysts have been investigated. A study comparing different supported Lewis acids found that Sn-Beta zeolite was significantly more active and regioselective for the reaction of epichlorohydrin with methanol than Zr-Beta, Hf-Beta, or Al-Beta. researchgate.netosti.gov This highlights the crucial role of both the support and the Lewis acidic species in determining the catalytic performance.
The regioselectivity of the reaction is highly dependent on the catalytic system. In the case of Sn-Beta catalyzed ring-opening of epichlorohydrin, the attack of methanol occurs preferentially at the C2 carbon, leading to the desired this compound isomer. researchgate.netosti.gov This regioselectivity is attributed to the specific interactions between the epoxide, the alcohol, and the catalyst's active sites. researchgate.netosti.gov Computational studies have been instrumental in understanding these interactions and predicting the regiochemical outcome. researchgate.net
Interactive Data Table: Comparison of Catalytic Systems
| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid | Liquid | High activity | Difficult to separate and recycle iitm.ac.in |
| Homogeneous | Aluminum Chloride | Liquid | High activity | Corrosive, difficult to separate iitm.ac.in |
| Heterogeneous | Sn-Beta Zeolite | Solid | High activity and selectivity, easy separation, reusable researchgate.netosti.gov | Potentially higher cost, mass transfer limitations |
| Heterogeneous | Zr-Beta Zeolite | Solid | Easy separation, reusable | Lower activity than Sn-Beta researchgate.netosti.gov |
| Heterogeneous | Hf-Beta Zeolite | Solid | Easy separation, reusable | Lower activity than Sn-Beta researchgate.netosti.gov |
Utility as a Chiral Building Block
The strategic placement of a hydroxyl group and a chlorine atom on a three-carbon backbone makes this compound a potent chiral precursor. The stereocenter at the C-2 position allows for the transfer of chirality to new molecules, a critical aspect in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.
Asymmetric Synthesis of Chiral Compounds
The enantiomers of this compound serve as excellent starting materials for the asymmetric synthesis of a variety of chiral compounds. The inherent chirality of the molecule can be exploited to direct the stereochemical outcome of subsequent reactions, leading to the formation of products with high enantiomeric excess. nih.govresearchgate.net For instance, the hydroxyl group can be used to direct metal-catalyzed reactions, while the chlorine atom provides a site for nucleophilic substitution, allowing for the introduction of diverse functionalities with retention or inversion of configuration at the adjacent stereocenter.
The synthesis of chiral amino alcohols and their derivatives, which are key components of many biologically active molecules, represents a significant application. nih.gov Methodologies such as asymmetric hydrogenation and epoxidation often employ chiral catalysts to achieve high stereoselectivity, and building blocks like this compound offer a complementary strategy by providing a pre-existing stereocenter. researchgate.net
Diastereoselective Conversions and Stereochemical Control
Beyond introducing a single stereocenter, this compound is instrumental in diastereoselective transformations, where the formation of one diastereomer is favored over others. The existing stereocenter on the molecule influences the approach of reagents to other reactive sites, thereby controlling the formation of new stereocenters in a predictable manner.
For example, the enolate derived from this compound can undergo diastereoselective aldol (B89426) reactions with aldehydes. researchgate.net The stereochemical outcome of such reactions is dictated by the configuration of the starting chiral building block, allowing for the synthesis of specific diastereomers of more complex molecules. This level of stereochemical control is crucial in the synthesis of natural products and complex pharmaceuticals where multiple stereocenters need to be set with precision.
Integration into Multi-Step Total Synthesis
The utility of this compound extends to its role as a key intermediate in the multi-step total synthesis of a wide range of valuable organic molecules. Its bifunctional nature allows for sequential and controlled modifications, making it an ideal starting point for constructing complex molecular frameworks.
Precursors for Pharmaceutical Molecules
The synthesis of enantiomerically pure pharmaceutical agents is a major driver for the development of novel synthetic methodologies, and chiral building blocks like this compound play a pivotal role. nih.govresearchgate.net While direct examples of its use in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are found in various bioactive compounds. For instance, the 3-chloro-2-hydroxypropyl functionality is a key feature in certain classes of compounds with potential therapeutic applications. The synthesis of N-substituted-3-chloro-2-azetidinones, which are known to possess antibacterial and other pharmacological activities, often involves precursors with similar structural features. mdpi.comgoogle.com
Intermediates for Agrochemicals and Bioactive Compounds
In the agrochemical sector, the development of new, effective, and environmentally benign pesticides and herbicides often relies on the synthesis of complex chiral molecules. Although specific examples detailing the use of this compound as a direct intermediate for commercial agrochemicals are sparse in the literature, the underlying chemical principles suggest its potential in this area. The synthesis of bioactive heterocycles, a common feature in many agrochemicals, can be facilitated by the use of versatile building blocks. researchgate.net
Building Blocks for Specialty Organic Chemicals
The reactivity of both the hydroxyl and chloro groups in this compound makes it a valuable monomer for the synthesis of functional polymers and other specialty organic chemicals. The hydroxyl group can be used for esterification or etherification reactions, while the chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups into a polymer backbone. This dual functionality enables the creation of polymers with tailored properties, such as specific coatings and resins. rsc.org The synthesis of functional monomers for subsequent polymerization is a key strategy for developing advanced materials. specificpolymers.comresearchgate.net
Biocatalytic and Sustainable Chemical Synthesis Routes
Enzymatic Approaches for Methyl 3-chloro-2-hydroxypropanoate and Analogues
Enzymes, as natural catalysts, offer remarkable specificity and operate under mild conditions, making them ideal for complex chemical transformations. acs.orgnih.gov Their application in the synthesis of chlorohydrins and their derivatives has been a significant area of research.
Enzyme Discovery and Engineering for Specific Transformations
The discovery and engineering of enzymes are pivotal for developing novel biocatalytic processes. nih.govrsc.org Halohydrin dehalogenases (HHDHs), for instance, are a rare class of enzymes involved in the degradation of halogenated compounds. nih.govd-nb.info These enzymes catalyze the reversible dehalogenation of haloalcohols to form epoxides, a key reaction in the synthesis of various valuable chemicals. d-nb.inforesearchgate.net
Through database mining and identification of specific sequence motifs, the repertoire of known HHDHs has been significantly expanded. nih.gov This has led to the discovery of novel enzymes with diverse catalytic properties. nih.gov All identified HHDHs possess a conserved Ser-Tyr-Arg catalytic triad, which distinguishes them from other short-chain dehydrogenase/reductase (SDR) enzymes that typically have a Ser-Tyr-Lys triad. nih.govnih.gov
Protein engineering has been instrumental in enhancing the catalytic efficiency and altering the substrate specificity and enantioselectivity of these enzymes. nih.govd-nb.info For example, a variant of HheC with 37 mutations showed a 3.1-fold increase in the catalytic rate for the dehalogenation of ethyl (S)-4-chloro-3-hydroxybutyrate. d-nb.info This demonstrates the potential of directed evolution and rational design to tailor enzymes for specific industrial applications. nih.govidw-online.debioengineer.org
Table 1: Examples of Discovered and Engineered Halohydrin Dehalogenases
| Enzyme | Source Organism | Key Improvement/Feature | Reference |
| HheA | Corynebacterium sp. N-1074 | One of the first HHDHs to be cloned and expressed. | nih.gov |
| HheA2 | Arthrobacter sp. AD2 | Member of the expanded HHDH family. | nih.gov |
| HheB | Corynebacterium sp. | Distinct phylogenetic subtype. | nih.gov |
| HheC | Agrobacterium radiobacter AD1 | Well-characterized for its enantioselectivity. | d-nb.info |
| HheC-2360 | Engineered Variant | 3.1-fold increased kcat for ethyl (S)-4-chloro-3-hydroxybutyrate dehalogenation. | d-nb.info |
This table is interactive and can be sorted by column.
Biocatalytic Resolution and Asymmetric Induction
Enzymes are highly effective in resolving racemic mixtures to produce enantiomerically pure compounds, which are crucial intermediates in the pharmaceutical industry. nih.govorganic-chemistry.org The kinetic resolution of racemic chlorohydrins and the asymmetric reduction of prochiral α-chloroketones are two prominent enzymatic strategies. acs.orgnih.gov
For instance, lipases have been successfully employed for the enantioselective transacylation of chlorohydrin precursors. researchgate.net Novozym 435, a commercially available immobilized lipase (B570770), has been used to resolve ethyl 8-chloro-6-hydroxy octanoate, yielding the (S)-O-acetylated product with high enantiomeric excess. researchgate.net Similarly, the dynamic kinetic resolution of aromatic chlorohydrins using Pseudomonas cepacia lipase in combination with a ruthenium catalyst has afforded chlorohydrin acetates in high yields and enantiomeric excesses. organic-chemistry.org
The biodegradation of 3-chloro-1,2-propanediol (B139630) by Saccharomyces cerevisiae (baker's yeast) also demonstrates enantioselectivity, with a higher conversion rate for the (S)-enantiomer compared to the (R)-enantiomer. nih.gov Furthermore, certain yeast strains like Wickerhamomyces anomalous have been shown to perform stereo-inversion of (R)-3-chloro-1,2-propanediol. biointerfaceresearch.com
Table 2: Examples of Biocatalytic Resolution and Asymmetric Synthesis
| Substrate | Enzyme/Organism | Product | Enantiomeric Excess (ee) / Conversion | Reference |
| Racemic ethyl 8-chloro-6-hydroxy octanoate | Novozym 435 | (S)-O-acetylated ECHO | 94% ee | researchgate.net |
| Racemic aromatic chlorohydrins | Pseudomonas cepacia lipase / Ru catalyst | Chlorohydrin acetates | >99% ee | organic-chemistry.org |
| Racemic 3-chloro-1,2-propanediol | Saccharomyces cerevisiae | (S)-3-chloro-1,2-propanediol | 85% conversion of (S)-enantiomer vs. 60% of (R)-enantiomer | nih.gov |
| (R)-3-chloro-1,2-propanediol | Wickerhamomyces anomalous MGR6 | Stereo-inverted product | 85.6% ee | biointerfaceresearch.com |
This table is interactive and can be sorted by column.
Chemo-Enzymatic Cascade Processes
Chemo-enzymatic cascade reactions combine the advantages of both chemical and biological catalysts in a single pot, leading to more efficient and streamlined synthetic routes. csic.esmdpi.comrsc.org These cascades are particularly attractive for producing complex molecules from simple starting materials. nih.gov
A bienzymatic cascade involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been designed for the synthesis of optically active chlorohydrins from 1-aryl-2-chlorobut-2-en-1-ones. acs.orgnih.gov This system allows for the selective production of different stereoisomers with excellent conversions and selectivities. nih.gov Another example is the synthesis of chiral epoxides from levoglucosenone, which involves a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com
Green Chemistry Principles in Production and Transformation
The principles of green chemistry are increasingly being integrated into the production of this compound and related compounds to create more sustainable and environmentally friendly processes.
Solvent-Free and Aqueous Reaction Media
The use of organic solvents in chemical synthesis poses environmental and safety concerns. ias.ac.in Consequently, there is a strong drive to develop processes that operate in solvent-free conditions or in aqueous media. ias.ac.ingoogle.com
The synthesis of chlorohydrins can be achieved by reacting an unsaturated organic compound with a concentrated aqueous solution of hypochlorous acid, eliminating the need for an organic solvent. google.com This approach not only simplifies the process by removing solvent recovery and recycling steps but also enhances the concentration of the product, making the process more economical. google.com
In biocatalysis, while many enzymatic reactions are performed in aqueous buffers, the use of organic solvents can sometimes be advantageous to prevent non-enantioselective chemical hydrolysis of substrates like epichlorohydrin (B41342). ias.ac.in In such cases, careful selection of the organic solvent is crucial to maintain enzyme activity and stability. ias.ac.in
Atom-Economical and Waste-Minimizing Methodologies
Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. primescholars.com Processes with high atom economy generate less waste and are therefore more sustainable. primescholars.comresearchgate.net
Waste minimization in chemical synthesis can be achieved through various strategies, including the use of catalytic reagents over stoichiometric ones, designing reactions that produce non-toxic byproducts, and implementing efficient workup and purification procedures. researchgate.netyale.eduudel.edu For example, using catalytic amounts of reagents, such as in some modern chlorination methods, can significantly reduce waste compared to traditional stoichiometric approaches. mdpi.com The recycling of byproducts, as demonstrated in the utilization of (R)-3-chloro-1,2-propanediol from the production of L-Carnitine, is another effective strategy for waste reduction. researchgate.net Furthermore, innovative approaches like using waste poly(vinyl chloride) (PVC) as a chlorine source in electrosynthesis showcases a creative way to repurpose plastic waste in chemical manufacturing. researchgate.net
Utilization of Renewable or Bio-based Feedstocks
The drive towards sustainable chemistry has spurred research into the production of chemicals from renewable resources, moving away from traditional petroleum-based syntheses. For this compound, a key strategy involves the use of bio-based feedstocks, with glycerol (B35011) being a prominent starting material due to its abundant availability as a byproduct of biodiesel production. nih.govscielo.br The primary biocatalytic route focuses on the microbial conversion of glycerol to 3-hydroxypropionic acid (3-HP), a versatile platform chemical that can subsequently be converted to the target molecule. nih.govnih.govmdpi.com
The biocatalytic conversion of glycerol to 3-HP is typically achieved using metabolically engineered microorganisms. nih.govnih.gov The core of this pathway involves two key enzymatic steps: the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA) catalyzed by a coenzyme B12-dependent glycerol dehydratase, and the subsequent oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase. nih.govnih.gov
Several microorganisms have been engineered for efficient 3-HP production from glycerol, including Klebsiella pneumoniae, Escherichia coli, and Bacillus subtilis. nih.govnih.govaiche.org Research has focused on optimizing these microbial cell factories through genetic engineering to enhance the expression of the necessary enzymes and to minimize the formation of byproducts, thereby increasing the titer, yield, and productivity of 3-HP. nih.govnih.govaiche.org
Table 1: Microbial Production of 3-Hydroxypropionic Acid (3-HP) from Glycerol
| Microorganism | Key Enzymes Overexpressed | Cultivation Conditions | 3-HP Titer (g/L) | Yield (g/g glycerol) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|---|
| Klebsiella pneumoniae | Glycerol dehydratase, Aldehyde dehydrogenase (PuuC) | Fed-batch fermentation, microaerophilic | 83.8 | 0.61 | 1.44 | nih.gov |
| Escherichia coli | Glycerol dehydratase, Aldehyde dehydrogenase | Fed-batch fermentation | 41.2 | 0.38 | 0.86 | aiche.org |
| Bacillus subtilis | Glycerol dehydratase, Aldehyde dehydrogenase | Batch cultivation | 10 | 0.47 | - | nih.govnih.gov |
| Pseudomonas denitrificans | Glycerol dehydratase, Aldehyde dehydrogenase | Fed-batch fermentation | 71.8 | 0.78 | 0.85 | google.com |
| Halomonas bluephagenesis | 1,3-propanediol oxidoreductase, Aldehyde dehydrogenase | Fed-batch fermentation | 154 | 0.93 | 2.4 | nih.gov |
Following the bio-based production of 3-hydroxypropionic acid, the subsequent steps to obtain this compound would involve chlorination at the 3-position and esterification of the carboxylic acid group. While a direct microbial synthesis of this compound has not been extensively reported, chemoenzymatic and biocatalytic approaches for these transformations are subjects of ongoing research.
Enzymatic Halogenation: The regioselective introduction of a chlorine atom can be achieved using halogenating enzymes. frontiersin.orgmdpi.com Halohydrin dehalogenases, for instance, are known to catalyze the reversible dehalogenation of vicinal haloalcohols, which also allows for the halogenation of epoxides. researchgate.netnih.govresearchgate.net Flavin-dependent halogenases are another class of enzymes capable of regioselective chlorination of various organic molecules, often at electron-rich carbon centers. nih.govnih.govfrontiersin.org The application of these enzymes to 3-hydroxypropionic acid or a derivative could provide a green route to 3-chloro-2-hydroxypropanoic acid.
Biocatalytic Esterification: The final step, the esterification of 3-chloro-2-hydroxypropanoic acid with methanol (B129727) to yield this compound, can be efficiently catalyzed by lipases. nih.govnih.gov Lipases are widely used in biocatalysis for ester synthesis due to their broad substrate specificity, high stability in organic solvents, and chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govmdpi.com This enzymatic approach avoids the harsh conditions and side reactions associated with chemical esterification methods. nih.gov
This proposed multi-step biocatalytic and chemoenzymatic pathway, starting from the renewable feedstock glycerol, represents a sustainable alternative for the synthesis of this compound, aligning with the principles of green chemistry.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential for exploring the dynamic nature of molecules and the energetic landscapes of chemical reactions.
Conformational Analysis and Molecular Dynamics
A thorough conformational analysis of Methyl 3-chloro-2-hydroxypropanoate, which would involve identifying its stable conformers and the energy barriers between them, does not appear to be available in the current scientific literature. Similarly, molecular dynamics simulations, which would provide insights into the molecule's behavior over time in different environments, have not been published. Such studies would be crucial for understanding how the molecule interacts with its surroundings and how its shape influences its properties.
Reaction Pathway Prediction and Energy Profiling
Detailed theoretical studies on the reaction pathways and associated energy profiles for reactions involving this compound are also not readily found in published research. This includes predictions of transition states and the calculation of activation energies for potential reactions, which are fundamental to understanding its chemical reactivity.
Quantum Chemical Studies
Quantum chemical studies focus on the electronic structure of molecules to explain their bonding, stability, and spectroscopic properties.
Spectroscopic Property Predictions for Structural Elucidation
Quantitative Structure-Reactivity/Selectivity Relationships
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity or selectivity in a quantitative manner. The development of QSRR models specifically for reactions involving this compound has not been reported in the scientific literature. Building such models would require a significant amount of experimental and computational data that is currently unavailable.
Advanced Materials Science and Polymer Chemistry Applications
Precursor in Polymer Synthesis
The unique combination of functional groups in methyl 3-chloro-2-hydroxypropanoate and its derivatives makes it a valuable precursor for creating sophisticated polymer structures. The presence of a hydroxyl group allows for esterification or etherification reactions, while the chlorine atom can be substituted or eliminated, offering multiple pathways for polymerization and post-polymerization modification.
Monomer for Functional Polymer Development
While direct polymerization of this compound is not extensively documented, its structural analogue, 3-chloro-2-hydroxypropyl methacrylate (B99206) (ClHPMA), serves as a key monomer in the development of functional polymers. The methacrylate group in ClHPMA provides a readily polymerizable vinyl moiety, while the pendant chlorohydrin group (containing both chloro and hydroxyl functionalities) introduces avenues for further chemical transformations.
The polymerization of monomers like ClHPMA allows for the creation of polymers with reactive side chains. These side chains can be subsequently modified to introduce a wide array of functional groups, tailoring the polymer's properties for specific applications. For instance, the chlorine atom can be replaced through nucleophilic substitution reactions, enabling the attachment of various chemical entities. This versatility is crucial for developing materials with specific surface properties, biocompatibility, or catalytic activity.
Incorporation into Block Copolymers and Polymeric Architectures
A significant application of chlorohydrin-containing monomers is in the synthesis of well-defined block copolymers. rsc.org Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their ability to self-assemble into ordered nanostructures makes them essential for applications in nanotechnology, drug delivery, and thermoplastic elastomers.
The controlled polymerization of monomers like 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) has been successfully achieved using techniques such as nitroxide-mediated polymerization (NMP). rsc.org This method allows for the synthesis of block copolymers with predictable molecular weights and low polydispersity, which is a measure of the uniformity of the polymer chain lengths.
For example, block copolymers of polystyrene and poly(3-chloro-2-hydroxypropyl methacrylate) (PS-b-PClHPMA) have been synthesized. rsc.org In these structures, the polystyrene block provides mechanical strength and hydrophobicity, while the PClHPMA block offers a high density of reactive sites for post-polymerization functionalization. The presence of the chloro and hydroxyl groups on the PClHPMA block allows for a wide range of chemical modifications, leading to the creation of complex and functional polymeric architectures. rsc.org The synthesis of these block copolymers can be tailored by adjusting reaction conditions such as temperature and monomer concentration to control the polymerization process. rsc.org
Design and Engineering of Propanoate-Derived Materials
The design and engineering of materials derived from propanoates like this compound hinge on the strategic use of its functional groups. The post-polymerization modification of polymers containing these units is a powerful tool for creating materials with highly specific properties.
Following the incorporation of a monomer such as 3-chloro-2-hydroxypropyl methacrylate into a polymer backbone, the pendant chlorohydrin groups serve as reactive handles. The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles. This allows for the introduction of a diverse range of functionalities, including amines, azides, and thiols, thereby altering the chemical and physical properties of the resulting material.
An example of this is the functionalization of a polystyrene-block-poly(3-chloro-2-hydroxypropyl methacrylate) copolymer. rsc.org The chlorine atoms on the PClHPMA block can be substituted to introduce new chemical moieties, which can influence the self-assembly behavior of the block copolymer in solution, leading to the formation of different nanostructures like micelles. rsc.org The ability to control the functionalization and subsequent self-assembly is critical for the design of smart materials that can respond to external stimuli.
Future Perspectives and Emerging Research Avenues
Innovation in Catalysis for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalytic systems is paramount for the sustainable and economical synthesis of chiral molecules derived from methyl 3-chloro-2-hydroxypropanoate and related compounds. Research in this area is advancing on both the chemical and biocatalytic fronts.
In chemical catalysis, rhodium-based catalysts have been employed for reactions of similar substrates, achieving high levels of stereochemical control. For instance, the hydrogenation of α,β-unsaturated esters using biphosphinorhodium catalysts can produce hydroxyl esters with high chemical and stereochemical purity. orgsyn.org
More significant innovations are emerging from the field of biocatalysis, which utilizes enzymes to perform highly specific transformations. Enoate reductases from the 'old yellow enzyme' (OYE) family have been successfully used for the asymmetric bioreduction of related acrylate (B77674) precursors to furnish (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net This biological approach offers a green and highly selective alternative to traditional chemical reductants.
Another powerful biocatalytic strategy is the kinetic resolution of racemic mixtures. Lipases, such as those from Pseudomonas fluorescens, can selectively catalyze the transesterification of one enantiomer in a racemic mixture of a hydroxy compound, allowing for the separation of enantiomerically pure forms. nih.gov This method is crucial for the synthesis of active pharmaceutical ingredients (APIs), where often only a single enantiomer possesses the desired biological activity. nih.gov
Table 1: Comparison of Catalytic Methods for Synthesis of Chiral Hydroxy Esters This table is interactive. You can sort and filter the data.
| Catalyst Type | Method | Key Advantage | Reported Selectivity | Reference |
|---|---|---|---|---|
| Biphosphinorhodium | Chemical Hydrogenation | High Stereochemical Control | Chemically and stereochemically pure | orgsyn.org |
| Enoate Reductase | Asymmetric Bioreduction | Excellent Enantioselectivity | Up to >99% ee | researchgate.net |
| Lipase (B570770) | Kinetic Resolution | High Enantiomeric Purity | High ee% | nih.gov |
Exploration of Unprecedented Reactivity and Novel Transformations
The inherent reactivity of the chloro, hydroxyl, and ester functional groups in this compound provides a rich platform for chemical exploration. Researchers are actively investigating novel transformations to expand its synthetic utility.
The functional groups can be selectively modified. For example, in a related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, the ester group can undergo hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, or saponification using a base like potassium hydroxide (B78521) to yield the carboxylic acid. rsc.orgnih.gov These transformations create new synthons for further elaboration, such as in peptide coupling reactions. rsc.org
The presence of the chlorine atom makes it a substrate for annulation reactions. For instance, chloroacetyl chloride, a similar chloro-compound, reacts with Schiff bases in the presence of a base to form 3-chloro-2-azetidinone rings, a core structure in many bioactive molecules. mdpi.com This suggests the potential for this compound to participate in similar cyclization reactions to generate novel heterocyclic systems.
Furthermore, studies on analogous structures containing chloro and hydroxy groups reveal possibilities for complex, acid-catalyzed rearrangements. Research on a 3-chloro-5-hydroxy-pyrrolinone derivative showed that treatment with sulfuric acid could induce unexpected transformations, leading to the formation of complex heterocyclic structures like 1H-pyrrole-2,5-dione and 1H-benzo rsc.orgorgsyn.orgthieno[3,2-b]pyrrole-2,3-dione derivatives. mdpi.com This highlights the potential for discovering unprecedented reaction pathways for this compound under specific catalytic conditions.
Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry)
The integration of advanced synthetic technologies, particularly continuous flow chemistry, is poised to revolutionize the production and application of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved reaction efficiency, and greater scalability. nih.govyoutube.com
The synthesis of related organochlorine compounds has already demonstrated the power of this technology. For example, the continuous flow synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine, a key industrial intermediate, was achieved with a total residence time of just 18 minutes, yielding a throughput of 12.84 g/h. researchgate.net This represents a significant improvement in efficiency and process safety compared to conventional batch methods. researchgate.net
Flow reactors also enable transformations that are difficult or hazardous to perform in batch. The direct oxidation of alcohols to carboxylic acids using hydrogen peroxide over a platinum catalyst has been successfully implemented in a continuous-flow system. rsc.org This method showed excellent catalyst stability, producing over 25 grams of product over 210 hours with a yield exceeding 96%. rsc.org Such a system could be adapted for transformations involving the hydroxyl group of this compound. Other advanced manufacturing methods like reactive distillation, used in the synthesis of methyl chloroacetate, also offer pathways to improved yield and purity through the simultaneous reaction and separation of products. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Related Chloro-Compound This table is interactive. You can sort and filter the data.
| Parameter | Traditional Batch Process | Continuous Flow Process | Advantage of Flow | Reference |
|---|---|---|---|---|
| Reaction Time | Several hours | 18 minutes (total residence time) | Drastic reduction in time | researchgate.net |
| Throughput | Lower | 12.84 g/h | Increased productivity | researchgate.net |
| Heat Transfer | Limited | Highly efficient | Improved safety and control | researchgate.net |
| Scalability | Complex | Straightforward | Easier industrial implementation | nih.gov |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of this compound is intrinsically linked to interdisciplinary research, where its properties can be leveraged in biological and materials science contexts.
At the Interface of Chemistry and Biology: The most prominent intersection lies in the field of biocatalysis. As discussed, enzymes are being used to synthesize specific enantiomers of related hydroxy esters for the pharmaceutical industry. researchgate.netnih.gov The development of enantiomerically pure compounds is critical, and biocatalysis offers a highly effective route to achieve this. nih.gov Research continues on discovering new enzymes and optimizing reaction conditions to create robust and scalable biotransformations.
At the Interface of Chemistry and Materials Science: this compound serves as a potential precursor to functional monomers for advanced materials. For instance, related compounds like methyl 2-fluoro-3-hydroxypropionate are valuable because they can be converted into methyl 2-fluoroacrylate, a monomer used in the production of specialty polymers for applications like plastic optical fibers. google.com Similarly, this compound could be a precursor to methyl 2-chloroacrylate. The reactive chloro and hydroxyl groups also provide handles for grafting the molecule onto surfaces, allowing for the modification of material properties such as hydrophilicity, adhesion, or chemical reactivity. This opens avenues for its use in developing new coatings, functional polymers, and composite materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-chloro-2-hydroxypropanoate, and how can purity be optimized?
- Methodology :
- Step 1 : Start with methyl acrylate as a precursor. Introduce the hydroxyl group via hydroxylation using catalytic hydrogen peroxide in an acidic medium (pH 4–5) at 0–5°C .
- Step 2 : Chlorination is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–50°C) for 4–6 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Reagents : Thionyl chloride, hydrogen peroxide, dimethylformamide (DMF) as a stabilizer .
Q. How is this compound characterized structurally and functionally?
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d₆) identifies protons adjacent to chlorine (δ 4.2–4.5 ppm) and hydroxyl groups (δ 5.8 ppm, broad singlet) .
- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) with UV detection at 210 nm monitors purity and degradation products .
- FT-IR : Confirm ester carbonyl (C=O stretch at 1730 cm⁻¹) and hydroxyl (O-H stretch at 3400 cm⁻¹) groups .
Q. What are the stability considerations for storing this compound?
- Storage Guidelines :
- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
- Avoid exposure to moisture or bases, which accelerate degradation to 3-chloro-2-hydroxypropanoic acid .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Optimization Strategies :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency, reducing reaction time by 30% .
- Solvent Effects : Replace dichloromethane with tetrahydrofuran (THF) to improve solubility of intermediates, increasing yield from 70% to 85% .
- Table: Reaction Conditions and Outcomes :
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DCM | THF |
| Catalyst | None | ZnCl₂ (5 mol%) |
| Yield | 70% | 85% |
| Purity | 92% | 95% |
| Reference |
Q. What stereochemical challenges arise in synthesizing enantiomerically pure this compound?
- Stereochemical Analysis :
- The compound has two chiral centers. Use chiral auxiliaries (e.g., (R)-BINOL) during esterification to control stereochemistry .
- Characterization : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers with >99% enantiomeric excess (ee) .
- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for racemization under thermal stress (e.g., 25–40°C) .
Q. How does this compound interact with biological systems in mechanistic studies?
- Mechanistic Insights :
- Hydrolysis Pathways : In physiological conditions (pH 7.4, 37°C), the ester hydrolyzes to 3-chloro-2-hydroxypropanoic acid, a potential inhibitor of lactate dehydrogenase (LDH) .
- Kinetic Studies : Pseudo-first-order kinetics (k = 0.12 h⁻¹) observed in phosphate-buffered saline .
- Toxicity Screening : IC₅₀ values in human hepatocyte models (HepG2) suggest moderate cytotoxicity (IC₅₀ = 250 μM), requiring dose optimization for in vivo applications .
Q. What computational methods are effective in predicting the reactivity of this compound?
- Computational Approaches :
- DFT Calculations : Gaussian 16 software (B3LYP/6-31G* basis set) models transition states for ester hydrolysis and halogen migration .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in aqueous/organic matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
